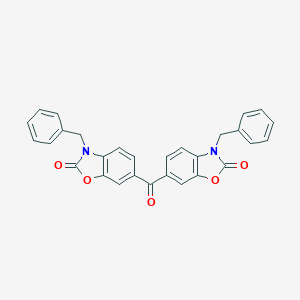![molecular formula C21H21BrN2O6S B304713 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has shown promising results in several studies.
作用機序
The exact mechanism of action of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the cells. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has significant biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its broad spectrum of biological activities. The compound has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the research on 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One of the future directions is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's mechanism of action in more detail to identify its molecular targets. Furthermore, the compound's potential as a therapeutic agent for the treatment of cancer, microbial and fungal infections can be explored in future studies.
Conclusion:
In conclusion, 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has shown significant potential in various fields of scientific research. Its broad spectrum of biological activities and potential applications make it a promising candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action and identify its molecular targets.
合成法
The synthesis of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves the reaction of 2-(4-bromophenyl)-1,3-dioxolane-2-carbaldehyde with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good yield.
科学的研究の応用
The compound 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
|---|---|
分子式 |
C21H21BrN2O6S |
分子量 |
509.4 g/mol |
IUPAC名 |
2-[[2-(4-bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21BrN2O6S/c1-25-16-10-13(11-17(26-2)18(16)27-3)19-23-24-20(30-19)31-12-21(28-8-9-29-21)14-4-6-15(22)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3 |
InChIキー |
IZSZZJDSJPYAKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)



![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)

![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
